(s)-2-(Benzylamino)-3-hydroxypropanoic acid
Overview
Description
“(s)-2-(Benzylamino)-3-hydroxypropanoic acid” is a compound that contains a benzylamine and a hydroxypropanoic acid (also known as lactic acid) moiety. Benzylamine is an organic compound consisting of a benzyl group attached to an amine functional group . Hydroxypropanoic acid, or lactic acid, is an organic compound that plays key roles in several biochemical processes .
Chemical Reactions Analysis
Benzylamine can undergo various chemical reactions, including N-alkylation . Lactic acid, being a carboxylic acid, can participate in typical acid-base reactions, esterification, and lactone formation .
Scientific Research Applications
Bio-Production of 3-Hydroxypropanoic Acid : 3-Hydroxypropanoic acid, a derivative of (S)-2-(Benzylamino)-3-hydroxypropanoic acid, is a valuable platform chemical with a high demand in the global market. It is used in the industrial production of chemicals like acrylic acid and its derivatives. In its polymerized form, it can be used in bioplastic production. Advances in metabolic engineering and synthetic biology have led to more efficient methods for bio-production of 3-Hydroxypropanoic acid (Jers et al., 2019).
Green Chemical Building Blocks : 3-Hydroxypropionic acid is considered a potential building block for organic synthesis or high-performance polymers. However, despite many efforts, no large-scale process is presently available. Catalytic chemical methods offer potential eco-sustainable processes leading to 3-hydroxypropanoic acid (Pina, Falletta, & Rossi, 2011).
Peptide Modification and Cell Labeling : A novel amino acid derivative, similar to (S)-2-(Benzylamino)-3-hydroxypropanoic acid, was synthesized for use in peptide modification and live cell labeling. It showed excellent stability in biological media and might be used for cancer cell labeling (Ni et al., 2015).
Enzyme-Catalyzed Synthesis : Multistep enzymatic procedures have been developed for synthesizing highly enantiomerically enriched (R)- and (S)-3-heteroaryl-3-hydroxypropanoic acids from racemic substrates (Brem et al., 2009).
Synthesis of Novel Amino Acids : Novel unnatural amino acids like 4-Amino-3-(aminomethyl)benzoic acid, which contain a benzylamino group, have been synthesized for use as building blocks in the synthesis of peptidomimetics and combinatorial chemistry (Pascal et al., 2000).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(benzylamino)-3-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-7-9(10(13)14)11-6-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSBUHPWELFRGB-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357456 | |
Record name | bzl-ser-oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-2-(Benzylamino)-3-hydroxypropanoic acid | |
CAS RN |
17136-45-7 | |
Record name | bzl-ser-oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzyl-L-serine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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